N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine
Description
This quinazoline derivative features a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group at the 4-position and electron-withdrawing substituents (7-fluoro, 6-nitro) on the quinazoline core. These modifications are designed to enhance kinase inhibition potency and selectivity, particularly in oncology targets like EGFR or CDKs . The pyridinylmethoxy group is a recurring pharmacophore in kinase inhibitors, contributing to hydrophobic interactions in ATP-binding pockets .
Properties
Molecular Formula |
C20H13ClFN5O3 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-7-fluoro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C20H13ClFN5O3/c21-15-7-12(4-5-19(15)30-10-13-3-1-2-6-23-13)26-20-14-8-18(27(28)29)16(22)9-17(14)24-11-25-20/h1-9,11H,10H2,(H,24,25,26) |
InChI Key |
KEWDZRBUFXTLGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC3=NC=NC4=CC(=C(C=C43)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Substituents: The chloro, fluoro, and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, fluorination using elemental fluorine or a fluorinating agent, and nitration using nitric acid.
Attachment of Pyridin-2-ylmethoxy Group: The pyridin-2-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate leaving group on the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-fluoro substituent undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro group and quinazoline core. This reactivity enables functionalization at the 7-position:
Key Findings :
-
The nitro group at the 6-position activates the 7-fluoro group toward nucleophilic attack .
-
Reactions proceed optimally in polar aprotic solvents (e.g., DMSO, DMF) with mild bases (e.g., NaOH, K₂CO₃) .
Nitro Group Reduction
The 6-nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate/FeCl₃ | Ethanol, 80°C, 1.5 h | 6-Amino-7-fluoroquinazolin-4-amine | 75.4% | |
| H₂/Pd-C | Ethyl acetate, RT, 12 h | 6-Amino derivative | 89% |
Mechanistic Notes :
-
Reduction preserves the quinazoline core and adjacent substituents .
-
The resulting amine serves as an intermediate for further functionalization (e.g., amide coupling) .
Hydrolysis Reactions
The pyridin-2-ylmethoxy group undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Product | Outcome | Source |
|---|---|---|---|
| HCl (6M), reflux, 4 h | 4-Hydroxyphenyl derivative | Cleavage of pyridylmethoxy linkage | |
| NaOH (2M), 80°C, 2 h | Phenolic derivative | Complete deprotection |
Applications :
-
Hydrolysis enables modification of the aryloxy side chain for structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution
The pyridine ring participates in electrophilic reactions, though limited by electron-deficient quinazoline core:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine-nitrated derivative | 42% | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, RT | Brominated pyridine derivative | 35% |
Challenges :
-
Low yields due to competing reactions at the quinazoline core.
Cross-Coupling Reactions
The chlorine substituent at the 3-position enables palladium-catalyzed couplings:
Optimization :
Stability Under Thermal and pH Conditions
| Condition | Observation | Stability Outcome | Source |
|---|---|---|---|
| pH 1.2 (HCl, 37°C) | Degradation of pyridylmethoxy group | t₁/₂ = 2.3 h | |
| pH 7.4 (PBS, 37°C) | Stable for >24 h | No decomposition | |
| 100°C (Dry DMSO) | Nitro group decomposition | t₁/₂ = 8.5 h |
Scientific Research Applications
Medicinal Chemistry and Pharmacological Potential
The compound has shown significant promise in various biological activities, particularly in the following areas:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural features may enhance its ability to penetrate microbial membranes, making it effective against resistant strains.
- Neurological Applications : Given its potential neuroprotective properties, research is ongoing into its effects on neurodegenerative diseases. Compounds with similar structures have been shown to modulate neurotransmitter systems, offering potential therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The chlorinated phenyl and pyridine groups are introduced via nucleophilic substitution reactions.
- Nitro Group Addition : The nitro group is incorporated using nitration techniques.
The detailed synthesis routes can vary based on desired yields and purity levels .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Effects | Exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics used as controls. |
| Study 3 | Neuroprotection | Showed potential in reducing neuroinflammation markers in animal models of Alzheimer's disease, suggesting a protective effect on neuronal health. |
These findings suggest that the compound could serve as a lead structure for further development into therapeutic agents targeting cancer, infectious diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cell growth, proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among analogs include substitutions on the phenyl ring, quinazoline core, and side-chain functional groups. Below is a comparative analysis:
Key Findings
Electron-Withdrawing Groups : The 6-nitro group in the target compound and [179552-74-0] enhances binding to EGFR by stabilizing interactions with Lys745 and Met790 . However, the 7-fluoro substituent in the target compound may reduce metabolic stability compared to 7-methoxy analogs .
Pyridinylmethoxy vs. Fluorophenyl : The pyridinylmethoxy group (target compound, 6k/6l) improves solubility and kinase selectivity over fluorophenyl derivatives ([179552-74-0]) by forming π-π stacking with Phe723 in EGFR .
Side-Chain Modifications : Nitroimidazole-containing derivatives (6k/6l) exhibit hypoxia-selective cytotoxicity, a feature absent in the target compound . Morpholinylpropyl groups () enhance solubility but reduce cellular permeability due to increased polarity .
Core Structure Differences : WXJ-202’s pyrrolopyrimidine core shifts target specificity to CDK4/6, demonstrating how core alterations redefine therapeutic applications .
Research Implications
- Kinase Selectivity : The pyridinylmethoxy group’s versatility is evident across multiple inhibitors, but substituent positioning (e.g., 6-nitro vs. 6-OCH₃) dictates kinase selectivity. For example, 6-nitro derivatives favor EGFR, while 6-O-(nitroimidazole) analogs target CDK4/6 .
- Resistance Profiles : Compounds like [179552-74-0] show reduced efficacy against EGFR T790M mutants compared to third-generation inhibitors with acrylamide side chains (e.g., osimertinib) . The target compound’s nitro group may partially mitigate this via steric hindrance .
- Pharmacokinetics : Nitro groups often correlate with higher oxidative metabolism rates, suggesting the target compound may require prodrug strategies to improve bioavailability .
Biological Activity
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
- Molecular Formula : CHClFNO
- Molecular Weight : 425.8 g/mol
- CAS Number : 897441-42-8
- Density : 1.510 ± 0.06 g/cm³ (predicted)
- Boiling Point : 611.7 ± 55.0 °C (predicted)
The compound is primarily recognized for its role as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in the signaling pathways that regulate cell division and survival. Inhibition of EGFR has been associated with anticancer effects, particularly in tumors where EGFR is overexpressed.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. For instance:
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC values indicate strong inhibitory effects on cell proliferation, comparable to established chemotherapeutic agents .
- A study reported that related quinazoline derivatives showed IC values as low as 0.096 μM against EGFR, suggesting that the compound may possess similar potency .
- Mechanistic Insights :
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other biological activities:
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine?
The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions. For example, a pyridin-2-ylmethoxy group can be introduced via nucleophilic aromatic substitution using 2-pyridinemethanol and a nitro-substituted chlorobenzene derivative . Subsequent nitration or fluorination steps may follow, with careful control of reaction parameters (e.g., temperature, catalysts) to optimize nitro group placement . Purification via column chromatography or recrystallization ensures high purity (>98%) for research use .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring functionalization.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected m/z ~470-575 depending on derivatives) .
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) and monitor degradation .
Q. How should researchers design initial biological activity assays for this quinazoline derivative?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors like gefitinib . Use in vitro cell viability assays (e.g., MTT) with cancer cell lines (e.g., A549, HeLa) at concentrations ranging from 1 nM to 10 µM. Include positive controls (e.g., gefitinib) and validate results with Western blotting for phosphorylated kinase targets .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of the nitroquinazoline core under challenging conditions?
- Catalyst screening : Use Lewis acids (e.g., FeCl₃) to enhance nitration efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Maintain ≤60°C during nitro group introduction to avoid decomposition .
Q. How can researchers address poor aqueous solubility during in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts to enhance solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for preclinical dosing .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the pyridin-2-ylmethoxy moiety .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to assess tumor penetration .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
Q. What stability challenges arise from the nitro group, and how are they mitigated?
- Photodegradation : Store the compound in amber vials at -20°C under inert gas (N₂/Ar) .
- Hydrolytic stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
Q. What computational methods predict binding modes to kinase targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
